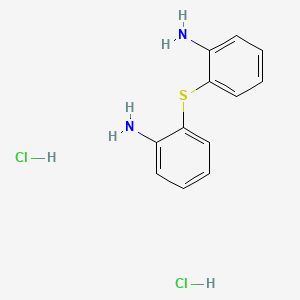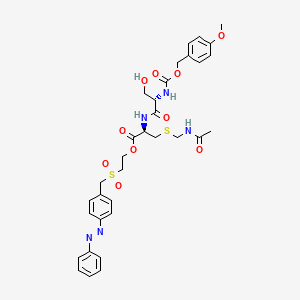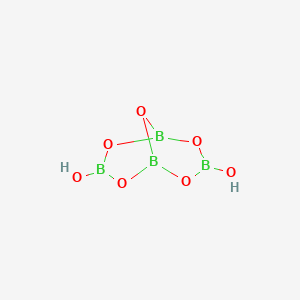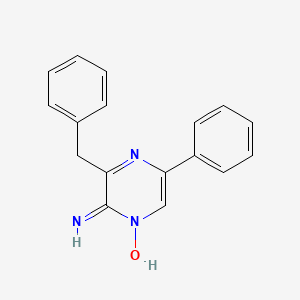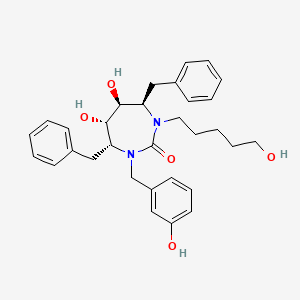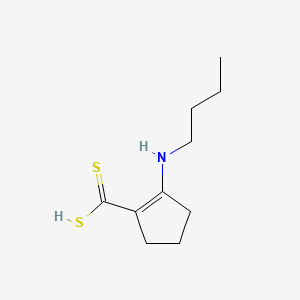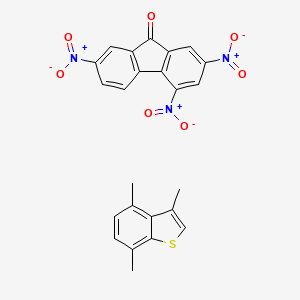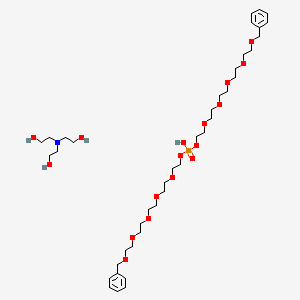
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a chloro and methyl group on the phenyl ring, along with a thioacetamide moiety, adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Thioacetamide Moiety Addition: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the quinazolinone derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation. This can lead to the inhibition of cancer cell growth or the reduction of inflammation.
相似化合物的比较
Similar Compounds
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide: This compound is unique due to the presence of the thioacetamide moiety, which imparts distinct chemical and biological properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar quinazolinone core but differs in the substitution pattern and the presence of a thiazole ring.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar phenyl ring substitution but differs in the presence of a nitrobenzamido group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetamide moiety, which imparts distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
134615-93-3 |
|---|---|
分子式 |
C17H14ClN3O2S |
分子量 |
359.8 g/mol |
IUPAC 名称 |
2-[3-(3-chloro-4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-6-7-11(8-13(10)18)21-16(23)12-4-2-3-5-14(12)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22) |
InChI 键 |
JVQWGLQKZCAXMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


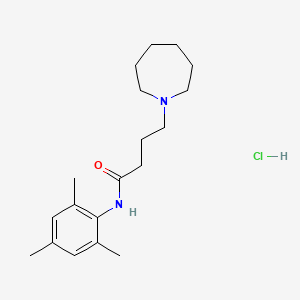
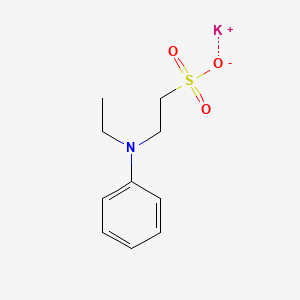
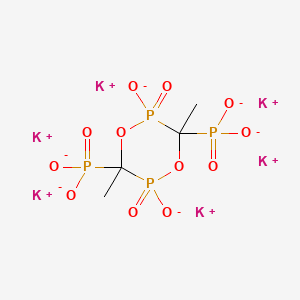
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
